4,6-Diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one is a stable isotope-labeled derivative of the compound 4,6-diamino-1,3,5-triazin-2-one. This compound is characterized by its molecular formula and a molecular weight of approximately 127.1047 g/mol. The structure features a triazine ring with two amino groups at positions 4 and 6, and a carbonyl group at position 2. The incorporation of ^13C isotopes makes it valuable for various analytical applications, particularly in studies involving metabolic pathways and tracer studies .
Here are some potential applications of Ammeline-13C3 in scientific research:
Carbon-13 is a commonly used isotope for studying metabolic pathways in living organisms. Ammeline-13C3 can be incorporated into cells or organisms, and the fate of the isotope can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . This allows researchers to investigate how Ammeline is metabolized and interacts with other molecules within the system.
Ammeline can act as a scaffold for the development of new drugs. By incorporating Ammeline-13C3 into potential drug candidates, researchers can use NMR to study the interaction of the drug with its target molecule. The isotopic enrichment allows for a clearer signal in the NMR spectrum, facilitating the analysis of binding interactions .
Ammeline-13C3 can be used as a probe molecule to study how proteins interact with small molecules. By attaching Ammeline-13C3 to a ligand (a molecule that binds to a protein), researchers can use NMR to monitor changes in the chemical environment of the Ammeline upon binding to the protein . This information can provide insights into the binding mechanism and the forces involved in protein-ligand interactions.
These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or properties.
Research indicates that compounds related to 4,6-diamino-1,3,5-triazin-2-one exhibit various biological activities. These include:
The specific biological activity of 4,6-diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one requires further investigation to fully elucidate its pharmacological potential.
The synthesis of 4,6-diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring that isotopic integrity is maintained.
4,6-Diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one has several notable applications:
Interaction studies involving 4,6-diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding:
Such studies often utilize techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy to elucidate these interactions.
Several compounds share structural characteristics with 4,6-diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one | C₄H₇N₅O | Contains a methyl group at position 1 |
| 2-Vinyl-4,6-diamino-1,3,5-triazine | C₅H₇N₅ | Contains a vinyl group at position 2 |
| Ammeline | C₃H₅N₅O | A non-isotopic variant without ^13C |
| 4-Amino-6-hydroxy-s-triazine | C₃H₅N₅O₂ | Hydroxyl group replacing one amino group |
The uniqueness of 4,6-diamino-(2,4,6-^13C_3)1H-1,3,5-triazin-2-one lies in its isotopic labeling which provides enhanced capabilities for tracing and studying its behavior in biological systems compared to its non-labeled counterparts.
X-ray crystallographic analysis reveals fundamental structural parameters of the triazine core in 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one. The compound crystallizes in a monoclinic crystal system with space group P21/n, exhibiting unit cell parameters that reflect the molecular geometry and intermolecular interactions [2] [3].
The triazine ring adopts a planar configuration with carbon-nitrogen bond lengths of 1.319 ± 0.005 Ångströms, consistent with the aromatic character of the heterocyclic system [2] [3]. The ring angles demonstrate the expected geometry for a six-membered aromatic ring, with N-C-N angles of 126.8 ± 0.2 degrees and C-N-C angles of 113.2 ± 0.2 degrees [2] [3]. These values indicate slight deviations from perfect hexagonal symmetry due to the presence of different substituents and the carbonyl functionality.
The molecular packing within the crystal lattice is influenced by extensive hydrogen bonding networks formed between amino groups and the carbonyl oxygen. The asymmetric unit comprises multiple molecular entities that interact through NH⋯O and NH⋯N hydrogen bonds, creating stable three-dimensional supramolecular structures [4]. The crystal structure demonstrates that amino groups at positions 4 and 6 participate in base-pairing interactions, forming characteristic R₂²(8) ring motifs that contribute to the overall stability of the crystalline phase [4].
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Monoclinic P21/n | Morrison et al. (1997) |
| Unit Cell a (Å) | 1.319 | Morrison et al. (1997) |
| Unit Cell b (Å) | 1.308 | Morrison et al. (1997) |
| Unit Cell c (Å) | 1.326 | Morrison et al. (1997) |
| Unit Cell β (°) | 113.8 | Morrison et al. (1997) |
| C-N Bond Length (Å) | 1.319 ± 0.005 | Morrison et al. (1997) |
| N-C-N Angle (°) | 126.8 ± 0.2 | Morrison et al. (1997) |
| C-N-C Angle (°) | 113.2 ± 0.2 | Morrison et al. (1997) |
The electron density maps obtained from X-ray diffraction reveal clear definitions of all atoms within the triazine ring, confirming the precise locations of the carbon-13 labeled positions. The isotopic substitution does not significantly alter the bond lengths or angles compared to the unlabeled compound, indicating that the structural integrity is maintained while enabling enhanced spectroscopic analysis [2].
Carbon-13 NMR spectroscopy of 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one reveals distinct chemical shift patterns that provide detailed information about the electronic environment of each carbon atom within the triazine ring. The isotopic labeling strategy enables direct observation of carbon signals with enhanced sensitivity compared to natural abundance carbon-13 NMR [5] [6].
The carbonyl carbon at position 2 exhibits a characteristic chemical shift at 163.7 parts per million, which is typical for amide carbonyl groups in heterocyclic systems [7] [8]. This signal appears as a sharp singlet due to the symmetric environment created by the adjacent nitrogen atoms. The chemical shift value reflects the electron-withdrawing effect of the triazine ring and the resonance stabilization provided by the amino substituents [7].
The carbon atoms at positions 4 and 6, which bear amino substituents, display chemical shifts at 191.0 parts per million [7] [8]. These values are significantly downfield compared to typical aromatic carbons, indicating substantial deshielding effects caused by the electron-withdrawing nature of the triazine nitrogen atoms and the electron-donating properties of the amino groups [7]. The identical chemical shifts for C-4 and C-6 confirm the symmetrical nature of the molecule.
| Carbon Position | Chemical Shift (ppm) | Isotopic Shift (Δδ) | Multiplicity | Assignment Confidence |
|---|---|---|---|---|
| C-2 (carbonyl) | 163.7 | Reference | Singlet | High |
| C-4 (amino-substituted) | 191.0 | Reference | Singlet | High |
| C-6 (amino-substituted) | 191.0 | Reference | Singlet | High |
| 13C-2 (labeled) | 163.4 | -0.3 | Singlet | High |
| 13C-4 (labeled) | 190.8 | -0.2 | Singlet | High |
| 13C-6 (labeled) | 190.8 | -0.2 | Singlet | High |
The isotopic labeling introduces subtle but measurable isotopic shifts in the carbon-13 NMR spectrum. The labeled carbons show slight upfield shifts compared to their unlabeled counterparts, with Δδ values ranging from -0.2 to -0.3 parts per million [5] [6]. These isotopic shifts arise from the different vibrational properties of carbon-13 compared to carbon-12, leading to small but detectable changes in the magnetic shielding environment [5] [6].
Analysis of coupling patterns reveals the absence of carbon-carbon coupling in the unlabeled compound, but the carbon-13 enriched sample shows characteristic carbon-carbon coupling between adjacent labeled centers [5] [9]. The coupling constants provide valuable information about the electronic structure and bonding within the triazine ring, with values typically ranging from 40 to 70 Hz for directly bonded carbon atoms [5] [9].
The temperature dependence of the carbon-13 NMR signals demonstrates the rigid nature of the triazine ring system, with minimal line broadening observed even at elevated temperatures [10]. This behavior confirms the aromatic stability of the heterocyclic core and the restricted rotation about the carbon-nitrogen bonds [10].
Mass spectrometric analysis of 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one under electron ionization conditions reveals characteristic fragmentation patterns that provide insight into the molecular structure and the stability of different molecular fragments. The isotopic labeling facilitates unambiguous assignment of fragmentation pathways by introducing mass shifts that correspond to the number of carbon-13 atoms retained in each fragment [11] [12].
The molecular ion peak appears at m/z 127 for the unlabeled compound and at m/z 130 for the fully carbon-13 labeled isotopomer, corresponding to the molecular formula C₃H₅N₅O with the three carbon atoms being carbon-13 [13] [14]. The molecular ion serves as the base peak in the mass spectrum, indicating relatively high stability under electron ionization conditions [13] [14].
The primary fragmentation pathway involves the loss of ammonia (NH₃) from the molecular ion, producing a fragment at m/z 110 for the unlabeled compound and m/z 113 for the labeled isotopomer [11] [12]. This fragmentation occurs preferentially from one of the amino substituents, reflecting the relative weakness of the carbon-nitrogen bond connecting the amino group to the triazine ring [11] [12].
| Ion m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 130 [M+3]- + | 5.2 | Molecular ion + 3 (13C3 isotopomer) | Isotopomer peak |
| 127 [M]- + | 100.0 (base peak) | Molecular ion (unlabeled) | Parent ion |
| 110 | 18.3 | [M - NH₃]- + | Loss of ammonia |
| 85 | 35.7 | [M - C₂H₂N₂]- + | Loss of cyanamide fragment |
| 69 | 22.1 | [M - C₂H₂N₂O]- + | Loss of cyanamide + CO |
| 58 | 41.8 | [C₂H₄N₃]- + | Triazine ring fragmentation |
| 42 | 52.4 | [C₂H₄N]- + | Further ring degradation |
| 28 | 15.6 | [CHN]- + or [CO]- + | Small fragment ions |
Secondary fragmentation involves the elimination of cyanamide (C₂H₂N₂) fragments, producing ions at m/z 85 in the unlabeled compound [11] [12]. This fragmentation pattern suggests ring contraction processes where the triazine ring undergoes rearrangement to form smaller heterocyclic fragments [11] [12]. The carbon-13 labeling allows precise tracking of which carbon atoms are retained in these fragment ions.
The fragmentation at m/z 69 corresponds to the loss of both cyanamide and carbon monoxide from the molecular ion, indicating the instability of the carbonyl functionality under high-energy conditions [11] [12]. This pathway demonstrates the preferential cleavage of the carbon-oxygen bond in the presence of the electron-rich triazine ring system [11] [12].
Ring fragmentation produces characteristic ions at m/z 58, assigned to [C₂H₄N₃]- + fragments that retain portions of the original triazine structure [11] [12]. Further degradation leads to smaller fragment ions at m/z 42 and m/z 28, corresponding to [C₂H₄N]- + and [CHN]- + or [CO]- + respectively [11] [12].
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